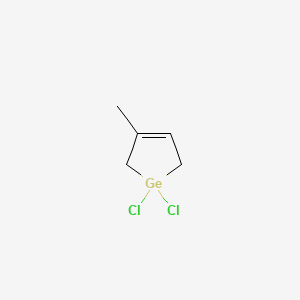
1,1-Dichloro-3-methylgermacyclopenta-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-3-methylgermacyclopenta-3-ene is a chemical compound with the molecular formula C5H8Cl2Ge It is a member of the germacyclopentene family, which are organogermanium compounds characterized by a five-membered ring structure containing germanium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-3-methylgermacyclopenta-3-ene typically involves the reaction of germanium tetrachloride with an appropriate organic precursor under controlled conditions. One common method involves the use of 3-methyl-1-butyne as the organic precursor. The reaction is carried out in the presence of a catalyst, such as a palladium complex, under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-3-methylgermacyclopenta-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into different organogermanium species.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Scientific Research Applications
1,1-Dichloro-3-methylgermacyclopenta-3-ene has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the production of advanced materials, such as semiconductors and specialty polymers.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-3-methylgermacyclopenta-3-ene involves its interaction with molecular targets and pathways within cells. The compound can form covalent bonds with nucleophiles, such as proteins and nucleic acids, leading to changes in their structure and function. These interactions can result in various biological effects, including modulation of enzyme activity and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichlorogermacyclopentane: Similar structure but lacks the methyl group.
1,1-Dichloro-3-ethylgermacyclopenta-3-ene: Similar structure with an ethyl group instead of a methyl group.
1,1-Dichloro-3-phenylgermacyclopenta-3-ene: Similar structure with a phenyl group instead of a methyl group.
Uniqueness
1,1-Dichloro-3-methylgermacyclopenta-3-ene is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s steric and electronic properties, leading to differences in its interactions with other molecules compared to similar compounds.
Properties
CAS No. |
5764-77-2 |
|---|---|
Molecular Formula |
C5H8Cl2Ge |
Molecular Weight |
211.65 g/mol |
IUPAC Name |
1,1-dichloro-3-methyl-2,5-dihydrogermole |
InChI |
InChI=1S/C5H8Cl2Ge/c1-5-2-3-8(6,7)4-5/h2H,3-4H2,1H3 |
InChI Key |
ZLQIKAGEULOQIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC[Ge](C1)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


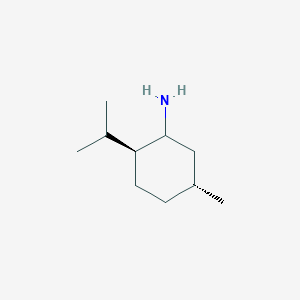
![4H-Cyclopenta[b]thiophene-3-carboxylicacid,2-[[[[(2-fluorophenyl)methylene]hydrazino]oxoacetyl]amino]-5,6-dihydro-,methylester(9CI)](/img/structure/B13807903.png)
![2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxo-, methyl ester](/img/structure/B13807908.png)
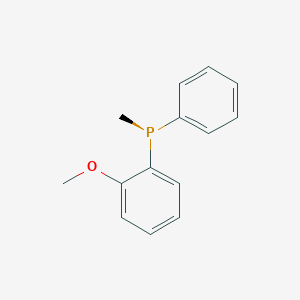

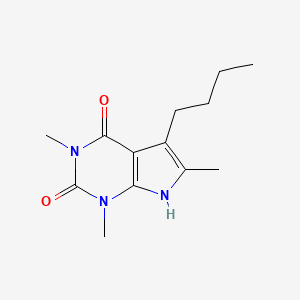
![(2-Fluorophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13807931.png)
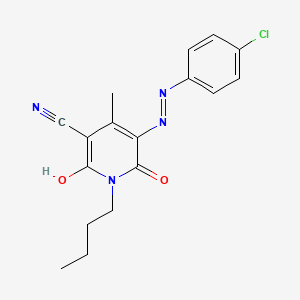
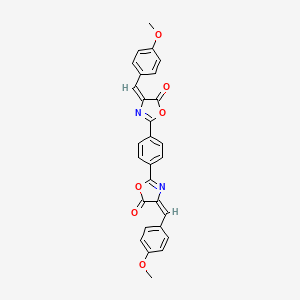

![(6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B13807959.png)

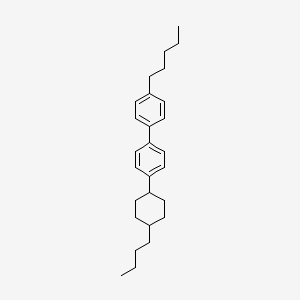
![2H-[1]Benzothiopyrano[2,3-c]pyridine,1,3,4,10a-tetrahydro-2-methyl-,(+)-(8CI)](/img/structure/B13807979.png)
